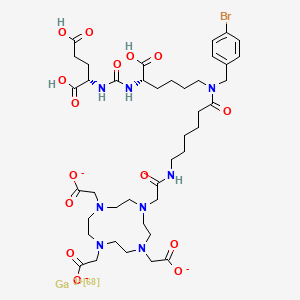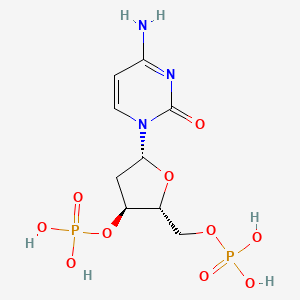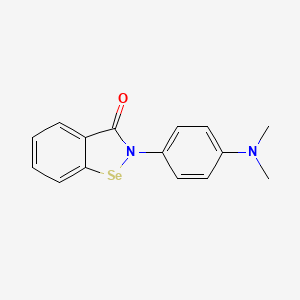
N-(Dimethylcarbamoylmethyl)anthranilic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Dimethylcarbamoylmethyl)anthranilic acid ethyl ester is a chemical compound that belongs to the class of anthranilic acid derivatives. Anthranilic acid itself is an aromatic amino acid that is biosynthesized from chorismic acid by the action of anthranilate synthase
Métodos De Preparación
The synthesis of N-(Dimethylcarbamoylmethyl)anthranilic acid ethyl ester involves several steps. One common synthetic route includes the reaction of anthranilic acid with dimethylcarbamoyl chloride in the presence of a base to form N-(dimethylcarbamoyl)anthranilic acid. This intermediate is then esterified with ethanol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
N-(Dimethylcarbamoylmethyl)anthranilic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
N-(Dimethylcarbamoylmethyl)anthranilic acid ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(Dimethylcarbamoylmethyl)anthranilic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
N-(Dimethylcarbamoylmethyl)anthranilic acid ethyl ester can be compared with other anthranilic acid derivatives such as:
N,N-Dimethyl anthranilate: Used in the perfume industry and as a flavoring agent.
Ethyl anthranilate: Known for its use as an insect repellent and in the fragrance industry.
Butyl anthranilate: Also used in perfumes and as a flavoring agent.
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
92033-51-7 |
|---|---|
Fórmula molecular |
C13H18N2O3 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
ethyl 2-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate |
InChI |
InChI=1S/C13H18N2O3/c1-4-18-13(17)10-7-5-6-8-11(10)14-9-12(16)15(2)3/h5-8,14H,4,9H2,1-3H3 |
Clave InChI |
CKKMWDPVJNLZMV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1NCC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)












